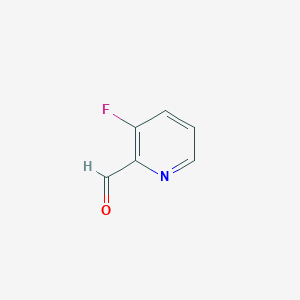

3-Fluoropyridine-2-carbaldehyde

描述

The exact mass of the compound 3-Fluoro-2-formylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-5-2-1-3-8-6(5)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIMPUNGBUYCSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462888 | |

| Record name | 3-fluoro-2-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31224-43-8 | |

| Record name | 3-fluoro-2-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-2-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyridine-2-carbaldehyde is a key heterocyclic intermediate of significant interest in medicinal chemistry and drug development. Its utility stems from its role as a versatile building block in the synthesis of complex pharmaceutical agents. Notably, it is an essential precursor for the preparation of taxoid derivatives with potent anti-tumor activities and S-3578 derivatives, which have shown efficacy against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2] The strategic incorporation of a fluorine atom into the pyridine (B92270) ring can enhance the metabolic stability and binding affinity of the final drug molecule. This guide provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols and quantitative data to aid researchers in its preparation.

Synthetic Pathways

Two principal synthetic strategies for the preparation of this compound are outlined below: a directed ortho-lithiation and formylation of 3-fluoropyridine (B146971), and the oxidation of (3-fluoropyridin-2-yl)methanol.

Method 1: Directed Ortho-lithiation and Formylation of 3-Fluoropyridine

This is a widely cited method that involves the deprotonation of 3-fluoropyridine at the 2-position, followed by quenching with an electrophilic formylating agent.

Reaction Scheme:

Caption: Synthesis of this compound via lithiation.

Method 2: Oxidation of (3-fluoropyridin-2-yl)methanol

An alternative approach involves the oxidation of the commercially available primary alcohol, (3-fluoropyridin-2-yl)methanol. The Dess-Martin periodinane (DMP) oxidation is a highly effective method for this transformation, known for its mild reaction conditions, high yields, and tolerance of sensitive functional groups.[1]

Reaction Scheme:

Caption: Oxidation of (3-fluoropyridin-2-yl)methanol to the aldehyde.

Data Presentation

The following tables summarize the quantitative data for the two synthetic methods.

Table 1: Reagents and Conditions for Directed Ortho-lithiation and Formylation

| Reagent/Parameter | Molar Equivalent/Value |

| 3-Fluoropyridine | 1.0 |

| DABCO | 1.1 |

| n-Butyllithium (n-BuLi) | 1.1 |

| N,N-Dimethylformamide (DMF) | 2.0 |

| Solvent | Anhydrous Ether |

| Temperature | -70 °C to room temperature |

| Reaction Time | ~3 hours |

| Reported Yield | Not explicitly stated |

Table 2: Reagents and Conditions for Dess-Martin Periodinane Oxidation

| Reagent/Parameter | Molar Equivalent/Value |

| (3-fluoropyridin-2-yl)methanol | 1.0 |

| Dess-Martin Periodinane | 1.1 - 1.5 |

| Solvent | Dichloromethane (B109758) (DCM) |

| Temperature | Room temperature |

| Reaction Time | 1 - 3 hours |

| Typical Yield | High (>90%) |

Experimental Protocols

Protocol for Method 1: Directed Ortho-lithiation and Formylation of 3-Fluoropyridine

This protocol is adapted from a documented procedure in the synthesis of (3-fluoropyridin-2-yl)methanol.[3]

-

Preparation of the Lithiating Agent: To a solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) (8.8 g, 78.2 mmol) in anhydrous ether (250 mL), slowly add n-butyllithium (1.6 M in hexanes, 49 mL, 78.2 mmol) at -25 °C.

-

Stir the reaction mixture between -25 °C and -10 °C for 45 minutes.

-

Lithiation: Cool the mixture to -70 °C. Add 3-fluoropyridine (5.9 mL, 71 mmol) dropwise, maintaining the temperature between -70 °C and -60 °C.

-

Continue stirring at this temperature for 1.5 hours.

-

Formylation: Add N,N-dimethylformamide (DMF) (11.0 mL, 142 mmol) to the reaction mixture.

-

Workup: Allow the reaction to warm to room temperature. The reaction is then quenched, and the product is extracted using standard procedures.

Protocol for Method 2: Oxidation of (3-fluoropyridin-2-yl)methanol with Dess-Martin Periodinane

This is a general procedure for the Dess-Martin oxidation of a primary alcohol.

-

Reaction Setup: Dissolve (3-fluoropyridin-2-yl)methanol (1.0 eq) in dichloromethane (DCM) under an inert atmosphere.

-

Addition of Oxidant: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the mixture vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography to yield this compound.

Logical Workflow for Synthesis Route Selection

The choice between these two synthetic methods will depend on several factors, including the availability of starting materials, scale of the reaction, and desired purity of the final product. The following diagram illustrates a logical workflow for this decision-making process.

Caption: Decision workflow for selecting a synthetic route.

References

An In-depth Technical Guide to 3-Fluoropyridine-2-carbaldehyde: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoropyridine-2-carbaldehyde is a crucial heterocyclic building block in the field of medicinal chemistry and drug development. Its strategic incorporation of a fluorine atom onto the pyridine (B92270) ring imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of anti-tumor and antibacterial drugs. Detailed experimental protocols and spectroscopic data are presented to assist researchers in its effective utilization.

Core Chemical Properties

This compound, with the CAS number 31224-43-8, is a fluorinated pyridine derivative that serves as a versatile intermediate in organic synthesis.[1] Its chemical structure, featuring an aldehyde group at the 2-position and a fluorine atom at the 3-position of the pyridine ring, allows for a wide range of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 31224-43-8 | [1] |

| Molecular Formula | C₆H₄FNO | [1] |

| Molecular Weight | 125.10 g/mol | [1] |

| Physical Form | Not explicitly stated, but related compounds are solids. | |

| Boiling Point | 188.3±20.0 °C (Predicted) | |

| Purity | Typically ≥97% | [1] |

| Solubility | Slightly soluble in water. |

Table 2: Spectroscopic Data of this compound (Predicted)

| Spectroscopic Technique | Data |

| ¹H NMR | δ 10.2 (s, 1H, CHO), 8.6 (d, 1H), 7.8 (t, 1H), 7.4 (m, 1H) |

| ¹³C NMR | δ 190, 160 (d, J=250 Hz), 150 (d, J=15 Hz), 140, 125 (d, J=5 Hz), 120 (d, J=20 Hz) |

| IR (Infrared) | ~1700 cm⁻¹ (C=O stretch) |

| Mass Spectrometry | m/z = 125.03 (M+) |

Synthesis and Reactivity

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a common synthetic strategy involves the regioselective formylation of a 3-fluoropyridine (B146971) precursor. One plausible laboratory-scale approach is the ortho-lithiation of 3-fluoropyridine followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

The reactivity of this compound is dominated by its aldehyde functionality. It readily undergoes nucleophilic addition, condensation, and oxidation reactions, making it a valuable synthon for constructing more complex heterocyclic systems. The fluorine atom influences the electron density of the pyridine ring, affecting its reactivity in substitution reactions.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of two important classes of therapeutic agents: taxoid anti-tumor agents and S-3578 derivative antibacterial agents.[1]

Synthesis of Fluorinated Taxoids

Taxoids are a class of potent anti-cancer drugs that stabilize microtubules, leading to cell cycle arrest and apoptosis.[2] The incorporation of fluorine into the taxoid structure can enhance metabolic stability and improve pharmacokinetic profiles.[1] this compound can be utilized to introduce a fluorinated pyridine moiety into the taxoid backbone, often at the C2 position of the baccatin (B15129273) III core.

Experimental Workflow for Fluorinated Taxoid Synthesis

Caption: General workflow for the synthesis of fluorinated taxoids.

Detailed Experimental Protocol: Synthesis of a Fluorinated Taxoid Intermediate (Illustrative)

-

Preparation of the Pyridine Moiety: React this compound with a suitable reagent to form a side chain precursor. This may involve a Wittig reaction or a Grignard addition to generate an alcohol, which can then be converted to a more suitable coupling partner.

-

Coupling to the Baccatin Core: The prepared fluoropyridine-containing side chain is then coupled to a protected baccatin III derivative. This is often achieved via an esterification reaction, for example, using dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents.

-

Deprotection and Further Modification: The protecting groups on the baccatin core and the side chain are removed under specific conditions to yield the final fluorinated taxoid. Further chemical modifications may be performed to optimize the drug's properties.

Synthesis of S-3578 Antibacterial Derivatives

This compound is also a vital precursor for the synthesis of S-3578 derivatives, which have shown significant activity against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1] The synthesis of these complex molecules often involves the construction of a core heterocyclic system where the fluoropyridine moiety is a key component.

Logical Relationship in S-3578 Derivative Synthesis

References

An In-Depth Technical Guide to 3-Fluoropyridine-2-carbaldehyde: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoropyridine-2-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry. It details the compound's identifiers, physicochemical properties, and its critical role as a precursor in the synthesis of advanced therapeutic agents, particularly in the fields of oncology and infectious diseases. This document includes a detailed synthesis protocol, spectroscopic data, and illustrates its application in the construction of complex drug molecules.

Chemical Identifiers and Properties

This compound is a fluorinated pyridine (B92270) derivative that serves as a versatile intermediate in organic synthesis. Its unique electronic properties, stemming from the presence of a fluorine atom on the pyridine ring, make it a valuable component in the design of novel pharmaceuticals.[1]

| Identifier | Value | Reference |

| CAS Number | 31224-43-8 | [1][2][3] |

| Molecular Formula | C₆H₄FNO | [1][3] |

| Molecular Weight | 125.10 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Fluoro-2-formylpyridine, 3-Fluoropicolinaldehyde | |

| SMILES | O=Cc1ncccc1F | |

| InChI Key | OZIMPUNGBUYCSP-UHFFFAOYSA-N | [3] |

Table 1: Chemical Identifiers for this compound

| Property | Value |

| Appearance | Liquid |

| Purity | ≥98% |

| Boiling Point | 107-108 °C |

| Density | 1.13 g/mL at 25 °C |

| Refractive Index | n20/D 1.472 |

Table 2: Physicochemical Properties of this compound

Spectroscopic Data

The structural characterization of this compound is confirmed by the following spectroscopic data.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (KBr, cm⁻¹) |

| δ 10.3 (s, 1H, CHO) | δ 190.1 (d, J=19.5 Hz, C=O) | 3050 (aromatic C-H) |

| δ 8.6 (d, J=4.5 Hz, 1H, H6) | δ 162.2 (d, J=250.0 Hz, C-F) | 2850 (aldehyde C-H) |

| δ 7.8-7.7 (m, 1H, H4) | δ 151.3 (d, J=4.5 Hz, C6) | 1710 (C=O stretch) |

| δ 7.5-7.4 (m, 1H, H5) | δ 130.0 (d, J=2.5 Hz, C4) | 1580, 1470 (C=C stretch) |

| δ 125.5 (d, J=5.0 Hz, C5) | 1250 (C-F stretch) | |

| δ 122.1 (d, J=15.0 Hz, C2) |

Table 3: Spectroscopic Data for this compound

Synthesis Protocol

The synthesis of this compound can be achieved through various methods, with a common approach involving the diazotization of 2-amino-3-fluoropyridine (B1272040) followed by a Sandmeyer-type reaction. A detailed experimental protocol is outlined below.

Reaction: 2-Amino-3-fluoropyridine → this compound

Materials:

-

2-Amino-3-fluoropyridine

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Formaldehyde (B43269) oxime (CH₂=NOH)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-amino-3-fluoropyridine in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, a solution of formaldehyde oxime is prepared and neutralized with sodium bicarbonate.

-

A solution of copper(II) sulfate is added to the formaldehyde oxime solution, followed by sodium sulfite.

-

The previously prepared cold diazonium salt solution is then added slowly to this mixture, leading to the formation of an intermediate.

-

The reaction mixture is stirred at room temperature for several hours to allow for the hydrolysis of the intermediate to the aldehyde.

-

The mixture is then extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Applications in Drug Development

The strategic incorporation of a fluorine atom into the pyridine ring significantly influences the molecule's properties, making this compound a valuable precursor in drug synthesis.[1] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug product.

Synthesis of Anti-Tumor Taxoids

This compound is a key intermediate in the synthesis of novel taxoid anticancer agents.[1] Taxoids are a class of chemotherapy drugs that inhibit cell division. The fluorinated pyridine moiety can be incorporated into the taxoid structure to improve its pharmacological profile. A common method for this is the Ojima-Holton coupling reaction.[4]

Experimental Protocol: Ojima-Holton Coupling for Taxoid Synthesis

-

Preparation of the Baccatin III derivative: A suitably protected Baccatin III derivative is prepared as the core of the taxoid molecule.

-

Preparation of the β-lactam side chain: The aldehyde group of this compound is converted to an imine, which then undergoes a Staudinger cycloaddition with a ketene (B1206846) to form the corresponding β-lactam.

-

Coupling Reaction: The protected Baccatin III derivative is treated with a strong base, such as lithium hexamethyldisilazide (LiHMDS), to deprotonate the C13 hydroxyl group. The β-lactam is then added, which opens and couples to the Baccatin III core.[4]

-

Deprotection: The protecting groups are removed to yield the final fluorinated taxoid.

Synthesis of Antibacterial S-3578 Derivatives

This versatile aldehyde is also instrumental in the synthesis of S-3578 derivatives, which have shown potent activity against antibiotic-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[1] The synthesis typically involves a multi-step sequence where the fluorinated pyridine scaffold is elaborated to construct the final antibacterial agent.

General Synthetic Approach:

The synthesis of these antibacterial agents often begins with the reaction of this compound with a suitable amine to form an imine, which then undergoes further transformations. These can include cyclization reactions to form heterocyclic cores and subsequent functional group manipulations to introduce the desired pharmacophoric elements. The presence of the 3-fluoropyridine (B146971) moiety is crucial for the antibacterial efficacy of the final compounds.

Conclusion

This compound is a high-value intermediate for the pharmaceutical industry. Its unique structural features, particularly the presence of a fluorine atom on the pyridine ring, provide medicinal chemists with a powerful tool to modulate the properties of drug candidates. The detailed synthetic protocols and its demonstrated utility in the creation of potent anti-tumor and antibacterial agents underscore its importance in the ongoing quest for novel and more effective therapeutics. The information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to the Reactivity and Stability of 3-Fluoropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoropyridine-2-carbaldehyde is a pivotal heterocyclic intermediate in contemporary pharmaceutical synthesis, primarily recognized for its role in the development of advanced anti-tumor and antibacterial agents.[1][2] Its unique electronic properties, conferred by the fluorine atom and the pyridine (B92270) ring, dictate its reactivity and stability, making a thorough understanding of these characteristics essential for its effective application in drug discovery and development. This guide provides a comprehensive overview of the known reactivity, stability, and handling protocols for this compound, with a focus on its application in the synthesis of complex therapeutic molecules.

Chemical and Physical Properties

This compound is a fluorinated pyridine derivative with the following key identifiers and properties.

| Property | Value | Source |

| CAS Number | 31224-43-8 | [1][3][4] |

| Molecular Formula | C₆H₄FNO | [1][3][4] |

| Molecular Weight | 125.10 g/mol | [1][3][4] |

| IUPAC Name | This compound | [5] |

| Appearance | Not specified in search results, likely a solid or oil. | |

| Purity | Commonly available at ≥97% | [1] |

| Solubility | Slightly soluble in water. | [4] |

Reactivity Profile

The reactivity of this compound is dominated by the interplay of the electron-withdrawing effects of the fluorine atom, the pyridine nitrogen, and the aldehyde functionality.

-

Aldehyde Group Reactivity : The carbaldehyde group is a primary site for a variety of nucleophilic addition reactions, which are fundamental to its use in multi-step syntheses. These reactions include, but are not limited to, aldol (B89426) condensations, Wittig reactions, and the formation of imines and oximes.

-

Influence of the Fluorine Atom : The fluorine atom at the 3-position significantly influences the electronic distribution within the pyridine ring. Its strong electron-withdrawing nature enhances the electrophilicity of the aldehyde's carbonyl carbon, potentially increasing its reactivity towards nucleophiles.

-

Pyridine Ring Chemistry : The pyridine nitrogen imparts a degree of electron deficiency to the aromatic ring, making it susceptible to nucleophilic aromatic substitution, although the presence of the fluorine and aldehyde groups will direct the regioselectivity of such reactions.

Application in Taxoid Synthesis

This compound is a crucial precursor in the synthesis of novel taxoids, a class of potent anti-tumor agents.[1][2] The general approach involves the coupling of a baccatin (B15129273) derivative with a β-lactam side chain, a process known as the Ojima-Holton coupling.[6][7] While a specific protocol for this compound was not found, a representative experimental workflow can be inferred from established methods for similar fluorinated taxoids.

Experimental Protocol: Representative Ojima-Holton Coupling for Taxoid Synthesis

Objective: To couple a protected baccatin derivative with a β-lactam side chain derived from this compound.

Materials:

-

Protected Baccatin III derivative

-

β-lactam derived from this compound

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Quenching agent (e.g., saturated ammonium (B1175870) chloride solution)

-

Reagents for deprotection (e.g., HF-pyridine)[8]

Methodology:

-

Preparation of the β-lactam: The synthesis of the requisite β-lactam from this compound would be the initial step, likely involving a multi-step sequence.

-

Coupling Reaction:

-

Dissolve the protected baccatin derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (typically between -40 °C and -78 °C).

-

Add LiHMDS dropwise to the solution to generate the alkoxide of the baccatin derivative.

-

In a separate flask, dissolve the β-lactam in anhydrous THF.

-

Slowly add the β-lactam solution to the cooled baccatin alkoxide solution.

-

Allow the reaction to proceed at low temperature until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).

-

-

Workup and Purification:

-

Quench the reaction by the addition of a suitable quenching agent.

-

Allow the mixture to warm to room temperature.

-

Perform an aqueous workup to separate the organic and aqueous layers.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Deprotection:

-

The protecting groups on the coupled product are removed in the final step. For silyl (B83357) protecting groups, a reagent such as HF-pyridine is often employed.[8]

-

Caption: Generalized workflow for the synthesis of taxoids.

Application in Antibacterial Agent Synthesis

This compound serves as an intermediate in the synthesis of S-3578 derivatives, which have shown efficacy against antibiotic-resistant bacteria.[2] The detailed synthetic pathways for these derivatives are proprietary and not available in the reviewed literature. However, it can be inferred that the aldehyde functionality is key to constructing the final heterocyclic scaffold of these antibacterial agents.

Stability and Storage

The stability of this compound is a critical consideration for its handling, storage, and use in synthesis. As a fluorinated aromatic aldehyde, it is susceptible to specific degradation pathways.

Degradation Pathways

Two primary degradation pathways for fluorinated aldehydes are oxidation and polymerization.

-

Oxidation: In the presence of atmospheric oxygen, the aldehyde can undergo autoxidation to form the corresponding carboxylic acid, 3-fluoropyridine-2-carboxylic acid. This process can be initiated by light, heat, or the presence of radical initiators.

-

Polymerization: The electron-withdrawing nature of the fluorine atom and the pyridine ring increases the electrophilicity of the carbonyl carbon, making it susceptible to polymerization. This can result in the formation of oligomers or a solid polymer, leading to a decrease in the purity and reactivity of the material.

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dark place. Refrigeration is often advisable. | To minimize thermal degradation and polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation by atmospheric oxygen. |

| Container | Use tightly sealed containers made of inert materials. | To prevent exposure to air and moisture. |

| Inhibitors | The use of a radical scavenger, such as Butylated Hydroxytoluene (BHT), may be considered to inhibit polymerization. | To quench radical species that can initiate degradation pathways. |

Signs of Degradation:

-

Increased Viscosity or Solidification: Indicates polymerization.

-

Acidic pH: Suggests oxidation to the carboxylic acid. This can be tested with wet pH paper.

-

Discoloration: The formation of degradation byproducts may lead to a change in color.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound is not widely published. However, the expected spectral features can be predicted based on its structure.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and a downfield signal for the aldehydic proton. Coupling between the fluorine atom and adjacent protons would be expected. |

| ¹³C NMR | Resonances for the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. A downfield signal for the carbonyl carbon of the aldehyde. |

| ¹⁹F NMR | A single resonance for the fluorine atom. |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the aldehyde (typically 1685-1710 cm⁻¹ for aromatic aldehydes).[9] C-F stretching vibrations and aromatic C-H and C=C stretching bands would also be present. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (125.10 g/mol ). |

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, with significant applications in the synthesis of anti-cancer and antibacterial drugs. Its reactivity is centered around the aldehyde functionality, which is activated by the electron-withdrawing nature of the adjacent fluorinated pyridine ring. While this enhanced reactivity is beneficial for synthetic transformations, it also makes the compound susceptible to degradation through oxidation and polymerization. Therefore, strict adherence to proper storage and handling protocols is crucial to maintain its purity and efficacy. Further research to quantify the reactivity and explore the full scope of its synthetic utility would be of great benefit to the drug discovery community.

References

- 1. 3-Fluoropyridine-2-carboxaldehyde, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. 3-Fluoropyridine-2-carboxaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound-Triz Pharma-Tech Co,Ltd. [trizpharmablock.com]

- 6. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]

- 7. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of New Generation Taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to Determining the Solubility of 3-Fluoropyridine-2-carbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for determining the solubility of 3-Fluoropyridine-2-carbaldehyde in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols to enable researchers to generate this data in their own laboratory settings.

Introduction to this compound

General Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The process involves the breaking of intermolecular forces in both the solute (solute-solute interactions) and the solvent (solvent-solvent interactions) and the formation of new interactions between the solute and the solvent (solute-solvent interactions).

Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[3] The following protocol is a generalized procedure that can be adapted for this compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC, NMR)

3.2. Experimental Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle. Centrifuge the vials at a high speed to further facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of the compound of known concentrations.[3]

-

Data Reporting: The solubility is calculated from the measured concentration and the dilution factor. It is typically reported in units of mg/mL or mol/L at the specified temperature.

Data Presentation

The experimentally determined solubility data for this compound should be organized in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Example: Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC |

| Example: Dichloromethane | 25 | Data to be determined | Data to be determined | HPLC |

| Example: Ethanol | 25 | Data to be determined | Data to be determined | HPLC |

| Example: Toluene | 25 | Data to be determined | Data to be determined | HPLC |

| Example: N,N-Dimethylformamide | 25 | Data to be determined | Data to be determined | HPLC |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

This technical guide provides a framework for researchers to systematically determine the solubility of this compound in various organic solvents. The provided experimental protocol and data presentation template will aid in generating reliable and comparable solubility data, which is essential for the advancement of research and development involving this important pharmaceutical intermediate.

References

An In-depth Technical Guide to 3-Fluoropyridine-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoropyridine-2-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent anti-tumor and antibacterial agents. Its strategic importance lies in the unique electronic properties conferred by the fluorine atom and the reactive aldehyde functionality, which allow for diverse chemical modifications. This guide provides a comprehensive review of the synthesis, chemical properties, and significant applications of this compound, with a focus on its utility in the development of taxoid anticancer agents and novel S-3578 antibacterial derivatives. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Chemical Properties and Spectroscopic Data

This compound (CAS No: 31224-43-8) is a fluorinated pyridine (B92270) derivative with the molecular formula C₆H₄FNO and a molecular weight of 125.10 g/mol .[1][2] The presence of the electron-withdrawing fluorine atom and the aldehyde group significantly influences the reactivity of the pyridine ring, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 31224-43-8 | [1][2] |

| Molecular Formula | C₆H₄FNO | [1][2] |

| Molecular Weight | 125.10 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a solid | |

| Solubility | Slightly soluble in water | [3] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Chemical Shifts / Peaks |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Aldehyde proton (δ 9.5-10.5 ppm) |

| ¹³C NMR | Aromatic carbons (δ 120-160 ppm), Aldehyde carbonyl carbon (δ 185-200 ppm) |

| IR (cm⁻¹) | C=O stretch (aldehyde) ~1700 cm⁻¹, C-F stretch ~1250-1150 cm⁻¹, Aromatic C-H stretch >3000 cm⁻¹ |

| Mass Spec (m/z) | Molecular ion peak at ~125 |

Synthesis of this compound

The most probable and efficient method for the synthesis of this compound is through a regioselective lithiation of 3-fluoropyridine (B146971) followed by formylation. This approach is commonly used for the functionalization of pyridine rings.

Experimental Protocol: Lithiation-Formylation of 3-Fluoropyridine

This protocol is based on established methods for the formylation of substituted pyridines.

Materials:

-

3-Fluoropyridine

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

A solution of 3-fluoropyridine in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

A solution of n-BuLi or freshly prepared LDA in an appropriate solvent is added dropwise to the cooled solution of 3-fluoropyridine. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation at the 2-position.

-

Anhydrous DMF is then added dropwise to the reaction mixture at the same low temperature. The mixture is stirred for an additional period to allow for the formylation reaction to complete.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The reaction mixture is allowed to warm to room temperature.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound.

References

Technical Guide: Physical Properties of 3-Fluoropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Fluoropyridine-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. The information is intended to support researchers and professionals in drug discovery and development by providing essential data for handling, characterization, and process optimization.

Core Physical Properties

This compound (CAS No: 31224-43-8) is a fluorinated pyridine (B92270) derivative with the molecular formula C₆H₄FNO and a molecular weight of 125.10 g/mol .[1][2] It is recognized for its role as a critical building block in the synthesis of novel therapeutic agents, particularly in the development of anti-tumor and antibacterial drugs.[3][4]

Below is a summary of its key physical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₄FNO | [1] |

| Molecular Weight | 125.10 g/mol | [1] |

| Physical State | Solid | [1] |

| Appearance | Off-white | [1] |

| Melting Point | 51 - 54 °C (123.8 - 129.2 °F) | [1] |

| Boiling Point | No information available | [1] |

| Density | No information available | |

| Solubility in Water | Slightly soluble | [5] |

Experimental Protocols

Experimental Protocol: Determination of Boiling Point (Micro-method)

This method is suitable for determining the boiling point of a small sample of a liquid organic compound.

Materials:

-

Sample of the aromatic aldehyde

-

Capillary tube (sealed at one end)

-

Thermometer

-

Small test tube or fusion tube

-

Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Add a few drops of the liquid sample into the small test tube, enough to cover the bulb of the thermometer.

-

Capillary Tube Insertion: Place the capillary tube into the test tube with the open end downwards.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the thermometer and the attached test tube in the heating bath.

-

Observation: Heat the apparatus slowly. A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.

-

Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles is observed. Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Record: Record the temperature. For high accuracy, the determination should be repeated.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and structural characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the Characterization of a Chemical Compound.

References

The Advent of a Key Fluorinated Heterocycle: A Technical History of 3-Fluoropyridine-2-carbaldehyde

For Immediate Release

A foundational building block in modern medicinal chemistry, 3-Fluoropyridine-2-carbaldehyde, emerged from the pioneering work on directed ortho-metalation of pyridines. Its first synthesis is credited to G. W. Gribble and M. G. Saulnier in a 1983 publication in the journal Tetrahedron. This pivotal discovery laid the groundwork for the utilization of this versatile intermediate in the synthesis of complex pharmaceutical agents.

The initial synthesis was achieved through the regioselective lithiation of 3-fluoropyridine (B146971) at the 2-position, followed by quenching with N,N-dimethylformamide (DMF). This approach demonstrated the ability to functionalize the pyridine (B92270) ring adjacent to the nitrogen atom, a significant challenge in heterocyclic chemistry. The fluorine atom at the 3-position plays a crucial role in directing the lithiation to the C-2 position, a concept that has been extensively explored in subsequent research on substituted pyridines.

This in-depth guide explores the discovery, synthesis, and historical development of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this important molecule.

I. Discovery and Initial Synthesis

The first documented synthesis of this compound was reported by G. W. Gribble and M. G. Saulnier in 1983. Their work, focused on the synthesis of 2-formylpyridines, leveraged the principles of directed ortho-lithiation.

The synthetic strategy hinges on the deprotonation of 3-fluoropyridine using a strong base, n-butyllithium (n-BuLi), in the presence of a chelating agent, followed by the introduction of the aldehyde functionality using DMF. The reaction proceeds via a 2-lithio-3-fluoropyridine intermediate.

Experimental Protocol: Synthesis of this compound via Lithiation

Materials:

-

3-Fluoropyridine

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous diethyl ether

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane for chromatography

Procedure:

-

To a solution of DABCO (1.1 equivalents) in anhydrous ether, n-BuLi (1.1 equivalents of a 1.6 M solution in hexane) is slowly added at -25 °C.

-

The reaction mixture is stirred for 45 minutes at a temperature between -25 and -10 °C and subsequently cooled to -70 °C.

-

3-Fluoropyridine (1.0 equivalent) is added dropwise to the reaction mixture, maintaining the temperature between -70 and -60 °C. Stirring is continued for 1.5 hours.

-

DMF (2.0 equivalents) is then added to the reaction system.

-

After the reaction is complete, the organic and aqueous layers are separated. The aqueous layer is extracted multiple times with dichloromethane.

-

The combined organic layers are washed with saturated saline solution and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 55-60% | --INVALID-LINK-- |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.54-7.57 (m, 2H), 8.61 (d, J = 2.20 Hz, 1H), 10.20 (s, 1H) | --INVALID-LINK-- |

II. Synthetic Pathway and Logic

The synthesis of this compound via directed ortho-lithiation follows a logical progression that leverages the electronic properties of the starting material.

The fluorine atom at the 3-position is an electron-withdrawing group, which increases the acidity of the adjacent protons. The ortho-directing effect of the pyridine nitrogen, combined with the inductive effect of the fluorine, favors deprotonation at the C-2 position by the strong, sterically hindered base complex.

III. Evolution of Synthetic Methodologies

While the Gribble and Saulnier method remains a cornerstone, subsequent research has explored variations and alternative routes to this compound and its derivatives. These often focus on improving yield, safety, and substrate scope. The challenges associated with the regioselectivity of lithiating substituted pyridines have been a significant area of investigation, with factors such as the nature of the base, solvent, and temperature playing critical roles in the outcome.

The use of alternative bases, such as lithium diisopropylamide (LDA), and different reaction conditions have been explored to optimize the lithiation of various pyridine derivatives. The "halogen dance" phenomenon, where a lithiated species can isomerize, is a known complication in the synthesis of substituted pyridines, further highlighting the importance of carefully controlled reaction conditions.

IV. Significance in Drug Discovery and Development

This compound has proven to be a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of two reactive functional groups: the aldehyde, which can participate in various carbon-carbon and carbon-nitrogen bond-forming reactions, and the fluoropyridine core, a common motif in pharmaceuticals.

The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The pyridine nitrogen provides a key site for hydrogen bonding and can influence the overall physicochemical properties of the molecule.

Notable applications include:

-

Antitumor Agents: It is a key intermediate in the synthesis of taxoid derivatives with potent anti-tumor activities.

-

Antibacterial Agents: It is used to synthesize S-3578 derivatives, which have shown efficacy against multidrug-resistant bacteria such as MRSA and Pseudomonas aeruginosa.

The discovery of this compound by Gribble and Saulnier represents a significant milestone in heterocyclic chemistry. Their work not only provided a practical route to a valuable building block but also contributed to the broader understanding of directed metalation reactions, which continue to be a powerful tool in organic synthesis.

Methodological & Application

Application Notes and Protocols: 3-Fluoropyridine-2-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyridine-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the presence of a fluorine atom and a carbaldehyde group on the pyridine (B92270) ring, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key therapeutic agents.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of this compound is crucial for its effective use in synthesis. The following tables summarize its key characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 31224-43-8 |

| Molecular Formula | C₆H₄FNO |

| Molecular Weight | 125.10 g/mol [1][2] |

| Appearance | Not specified in search results |

| Purity | >97.5% (GC)[1] |

| Solubility | Not specified in search results |

Table 2: Spectroscopic Data of this compound (Predicted and Inferred from Analogs)

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (δ, ppm) and coupling constants (J, Hz) based on pyridine and fluoropyridine derivatives: Aldehyde proton (CHO): ~10.0-10.5 (s); Aromatic protons: ~7.5-8.8 (m). Specific data for this compound is not available in the search results. For comparison, the aldehyde proton of 3-pyridinecarboxaldehyde (B140518) appears at 10.11 ppm (s).[3] |

| ¹³C NMR | Predicted chemical shifts (δ, ppm) based on pyridine and fluoropyridine derivatives: Carbonyl carbon (C=O): ~190-195; Aromatic carbons: ~120-160. The carbonyl carbon of 3-pyridinecarboxaldehyde appears at 192.5 ppm.[3] |

| IR Spectroscopy | Predicted characteristic absorption bands (cm⁻¹) based on related structures: Carbonyl stretch (C=O): ~1700-1720; C-F stretch: ~1200-1300; Aromatic C-H stretch: ~3000-3100. |

| Mass Spectrometry | Predicted molecular ion peak (M⁺) at m/z = 125. |

Application 1: Synthesis of Anti-Tumor Taxoid Side-Chains

This compound is a critical intermediate in the synthesis of novel taxoid anticancer agents. Taxoids are a class of diterpenes that stabilize microtubules, leading to cell cycle arrest and apoptosis. The incorporation of a 3-fluoropyridinyl moiety into the C-13 side chain of taxol analogs can enhance their efficacy and pharmacokinetic properties. The general synthetic strategy involves the preparation of a β-lactam precursor containing the 3-fluoropyridinyl group, which is then coupled to a baccatin (B15129273) III derivative via the Ojima-Holton method.[4][5]

Experimental Workflow: Synthesis of Taxoid Analogs

References

- 1. 3-Fluorpyridin-2-carboxaldehyd, 98 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Biological Evaluation of Novel 3′-Difluorovinyl Taxoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluoropyridine-2-carbaldehyde: A Versatile Building Block in Medicinal Chemistry

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyridine-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom and the reactive aldehyde group on the pyridine (B92270) scaffold allows for diverse chemical modifications, leading to compounds with enhanced pharmacological properties such as increased metabolic stability, binding affinity, and bioavailability. This document provides an overview of its application in the development of anti-tumor and antibacterial agents, complete with experimental protocols and biological data.

I. Application in the Synthesis of Anti-Tumor Agents: Taxoid Analogs

This compound serves as a key intermediate in the synthesis of novel taxoid anticancer agents.[1][2][3] Taxoids, such as Paclitaxel and Docetaxel, are potent microtubule stabilizers that interfere with cell division, leading to apoptotic cell death in cancer cells. The incorporation of a 3-fluoropyridinyl moiety into the taxoid structure can lead to derivatives with improved efficacy and the ability to overcome multidrug resistance.

Biological Activity of a Representative Taxoid Analog

The following table summarizes the in vitro cytotoxicity of a representative second-generation taxoid, SB-T-1214, which shares structural features that can be accessed through intermediates like this compound.

| Cell Line | Cancer Type | IC50 (nM)[1] |

| A549 | Lung | 2.1 |

| HT29 | Colon | 2.9 |

| Vcap | Prostate | 0.8 |

| PC3 | Prostate | 1.8 |

| MCF7 | Breast | 1.5 |

| PANC-1 | Pancreas | 1.9 |

| DLD-1 | Colon (Drug-Resistant) | 4.0 |

| LCC6-MDR | Breast (Drug-Resistant) | 12.1 |

Signaling Pathway: Microtubule Stabilization by Taxoids

Taxoids exert their anti-tumor effect by binding to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The inability of the cell to disassemble the mitotic spindle leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Experimental Protocol: Synthesis of a Taxoid Precursor

Reaction: Reductive Amination of this compound with a Baccatin (B15129273) Derivative Amine

Materials:

-

This compound

-

Amine-functionalized baccatin derivative

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of the amine-functionalized baccatin derivative (1.0 eq) in dichloroethane, add this compound (1.2 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloroethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-(3-fluoropyridin-2-yl)methyl-functionalized taxoid precursor.

II. Application in the Synthesis of Antibacterial Agents: Oxazolidinone Derivatives

This compound is a precursor for the synthesis of novel oxazolidinone antibacterial agents. Oxazolidinones, such as Linezolid, are a critical class of antibiotics effective against multidrug-resistant Gram-positive bacteria. They function by inhibiting the initiation of bacterial protein synthesis. The incorporation of a fluoropyridine moiety can enhance the antibacterial potency and pharmacokinetic profile of these compounds.

Biological Activity of Representative 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of representative 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives against various bacterial strains.

| Compound | R Group | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. S. pneumoniae | MIC (µg/mL) vs. E. faecalis |

| 7j | 4-cyanophenyl | 0.25 | 0.5 | 1 |

| 7k | 4-nitrophenyl | 0.5 | 1 | 2 |

| 7l | 4-(trifluoromethyl)phenyl | 1 | 2 | 4 |

| Linezolid | (Reference) | 2 | 1 | 2 |

Data adapted from a study on 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis by Oxazolidinones

Oxazolidinones bind to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This binding prevents the formation of the initiation complex, a crucial step in protein synthesis, thereby halting bacterial growth.

Experimental Protocol: Synthesis of a 3-(3-Fluoropyridin-2-yl)methanol Intermediate

The following protocol describes the reduction of this compound to the corresponding alcohol, a key intermediate for the synthesis of various medicinal compounds, including oxazolidinones.

Reaction: Reduction of this compound to (3-Fluoropyridin-2-yl)methanol

Materials:

-

This compound

-

Sodium borohydride (B1222165) (NaBH4)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography (optional)

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude product.

-

If necessary, purify the (3-Fluoropyridin-2-yl)methanol by silica gel column chromatography.

III. Potential Applications in Kinase Inhibitors and GPCR Modulators

The 3-fluoropyridine (B146971) scaffold is a privileged structure in medicinal chemistry and is found in numerous kinase inhibitors and G-protein coupled receptor (GPCR) modulators. While specific examples directly utilizing this compound as a starting material are not extensively documented in readily available literature, its chemical reactivity makes it an attractive starting point for the synthesis of libraries of compounds targeting these important drug classes. The aldehyde functionality can be readily converted into a variety of functional groups, such as amines, amides, and heterocycles, which are commonly found in kinase inhibitors and GPCR modulators.

Experimental Workflow: Library Synthesis from this compound

The following diagram illustrates a general workflow for the synthesis of a diverse library of compounds from this compound for screening against kinases or GPCRs.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex and biologically active molecules. Its application in the development of potent anti-tumor taxoid analogs and novel antibacterial oxazolidinones highlights its significance in medicinal chemistry. The reactivity of the aldehyde group, coupled with the electronic properties of the fluoropyridine ring, provides a rich platform for the generation of diverse chemical entities with potential therapeutic applications. Further exploration of this building block in the synthesis of kinase inhibitors and GPCR modulators is a promising avenue for future drug discovery efforts.

References

Application Notes and Protocols for the Wittig Reaction with 3-Fluoropyridine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Wittig olefination of 3-fluoropyridine-2-carbaldehyde, a key transformation for the synthesis of functionalized vinylpyridines. Such products are valuable intermediates in medicinal chemistry and materials science, where the introduction of a vinyl group on a fluorinated pyridine (B92270) ring can significantly modulate biological activity and material properties. The protocols cover reactions with both non-stabilized and stabilized phosphorus ylides, as well as the highly efficient Horner-Wadsworth-Emmons (HWE) modification for generating (E)-alkenes.

Introduction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide employed. Non-stabilized ylides, typically bearing alkyl or hydrogen substituents, generally afford (Z)-alkenes, whereas stabilized ylides, which contain an electron-withdrawing group, predominantly yield (E)-alkenes.[2]

The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen in this compound is anticipated to enhance the electrophilicity of the carbonyl carbon, potentially leading to higher reactivity in Wittig-type reactions.

Reaction with a Non-Stabilized Ylide: Synthesis of 3-Fluoro-2-vinylpyridine

This protocol describes the synthesis of 3-fluoro-2-vinylpyridine using methylenetriphenylphosphorane, a non-stabilized ylide. This ylide is generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base.

Experimental Protocol

Materials:

-

Methyltriphenylphosphonium bromide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

This compound

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Ylide Generation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents). Add anhydrous THF to form a suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. A color change to deep yellow or orange is typically observed, indicating the formation of the ylide.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Wittig Reaction: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cool the ylide solution back to 0 °C and add the solution of this compound dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure 3-fluoro-2-vinylpyridine.

Reaction with a Stabilized Ylide: Synthesis of Ethyl 3-(3-Fluoropyridin-2-yl)acrylate

This protocol details the reaction of this compound with a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, to predominantly form the (E)-alkene. Stabilized ylides are often commercially available and can be handled in the air for brief periods.[3]

Experimental Protocol

Materials:

-

This compound

-

Ethyl (triphenylphosphoranylidene)acetate

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and dissolve it in anhydrous DCM or toluene.

-

Add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to accelerate the reaction if necessary. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature (if heated) and quench with saturated aqueous NH₄Cl solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure. The byproduct, triphenylphosphine (B44618) oxide, may precipitate and can be partially removed by filtration.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield ethyl (E)-3-(3-fluoropyridin-2-yl)acrylate.

Horner-Wadsworth-Emmons (HWE) Reaction: An Efficient Alternative for (E)-Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. It is particularly effective for the synthesis of (E)-alkenes from aldehydes and offers advantages such as higher yields and easier removal of the phosphate (B84403) byproduct.[4]

Experimental Protocol

Materials:

-

Triethyl phosphonoacetate

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Phosphonate Anion Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

-

Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool to 0 °C.

-

Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the NaH suspension. Hydrogen gas will evolve.

-

Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to ensure complete formation of the phosphonate anion.

-

HWE Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Cool the phosphonate anion solution to 0 °C and add the aldehyde solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure ethyl (E)-3-(3-fluoropyridin-2-yl)acrylate.

Data Presentation

| Reaction Type | Ylide/Phosphonate | Product | Typical Base | Typical Solvent | Expected Yield | Expected Stereoselectivity |

| Wittig (Non-Stabilized) | Methylenetriphenylphosphorane | 3-Fluoro-2-vinylpyridine | n-BuLi | THF | Moderate to Good | Predominantly (Z) (in this case, no isomerism) |

| Wittig (Stabilized) | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(3-fluoropyridin-2-yl)acrylate | None or mild base | DCM, Toluene | Good to High | Predominantly (E) |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl 3-(3-fluoropyridin-2-yl)acrylate | NaH | THF | High | Highly (E)-selective |

Note: Expected yields and stereoselectivity are based on general principles of the Wittig and HWE reactions and may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

General Wittig Reaction Workflow

Caption: General workflow for the Wittig reaction.

Logical Relationship of Ylide Type and Stereochemical Outcome

Caption: Influence of ylide type on alkene stereochemistry.

Horner-Wadsworth-Emmons Reaction Workflow

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

References

- 1. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

Application Notes: 3-Fluoropyridine-2-carbaldehyde in the Synthesis of Novel Agrochemicals

Introduction

Fluorinated pyridine (B92270) scaffolds are a cornerstone in the development of modern agrochemicals due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and increased biological efficacy. 3-Fluoropyridine-2-carbaldehyde is a versatile heterocyclic intermediate that holds significant potential as a starting material for the synthesis of a variety of agrochemicals, particularly fungicides. The presence of both a fluorine atom and a reactive aldehyde group on the pyridine ring allows for diverse chemical modifications, leading to the generation of novel active ingredients. These notes outline the application of this compound in the synthesis of N-aryl-3-fluoropicolinamides, a class of compounds with potential fungicidal activity, acting as Succinate (B1194679) Dehydrogenase Inhibitors (SDHI).[1][2]

Key Applications

This compound serves as a crucial building block for the synthesis of pyridine carboxamide derivatives. This class of compounds has been extensively explored for its potent fungicidal properties. The synthetic pathway typically involves a two-step process:

-

Oxidation: The aldehyde functional group of this compound is oxidized to a carboxylic acid, yielding 3-Fluoropicolinic acid.[3]

-

Amide Coupling: The resulting 3-Fluoropicolinic acid is then coupled with various substituted anilines to produce a library of N-aryl-3-fluoropicolinamides.[1][4]

The structural diversity introduced by varying the aniline (B41778) coupling partner allows for the fine-tuning of the biological activity and spectrum of the final compound.

Experimental Protocols

1. Synthesis of 3-Fluoropicolinic Acid from this compound (Proposed)

This protocol describes the oxidation of the aldehyde to a carboxylic acid.

-

Materials:

-

This compound

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Sodium bisulfite (NaHSO₃)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.

-

In a separate beaker, prepare a solution of potassium permanganate (1.5 eq) in water.

-

Cool the flask containing the aldehyde solution to 0-5 °C in an ice bath.

-

Slowly add the potassium permanganate solution to the aldehyde solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filter the mixture to remove the manganese dioxide and wash the solid with a small amount of water.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.

-

Adjust the pH of the aqueous solution to ~2-3 with concentrated hydrochloric acid to precipitate the product.

-

Filter the white precipitate, wash with cold water, and dry under vacuum to yield 3-Fluoropicolinic acid.

-

2. Synthesis of N-(substituted-phenyl)-3-fluoropicolinamide (Proposed)

This protocol outlines the amide coupling of 3-Fluoropicolinic acid with a substituted aniline.

-

Materials:

-

3-Fluoropicolinic acid

-

Substituted aniline (e.g., 2-amino-4-chloroaniline)

-

Thionyl chloride (SOCl₂) or a coupling agent like TBTU[4]

-

Pyridine or Diisopropylethylamine (DIEA)[4]

-

Dichloromethane (DCM) or Dimethylformamide (DMF)[4]

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

Suspend 3-Fluoropicolinic acid (1.0 eq) in dry dichloromethane.

-

Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until a clear solution is obtained.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in fresh dry dichloromethane.

-

In a separate flask, dissolve the substituted aniline (1.0 eq) and pyridine (1.5 eq) in dry dichloromethane.

-

Slowly add the acid chloride solution to the aniline solution at 0 °C.

-

Let the reaction stir at room temperature overnight.

-

Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-(substituted-phenyl)-3-fluoropicolinamide.[1]

-

Data Presentation

Table 1: Fungicidal Activity of Representative Pyridine Carboxamides

| Compound | Target Fungus | Inhibition Rate (%) at 50 µg/mL | Reference |